N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a benzofuran moiety, a thiazole ring, and a cyclopropane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the cyclopropane carboxamide group. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, organometallic reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
- N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pivalamide
Uniqueness
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific activities and applications.
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-4-5-13-10(6-11)7-14(21-13)12-8-22-16(17-12)18-15(19)9-2-3-9/h4-9H,2-3H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEFJENFRKPRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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